![molecular formula C19H29NO2 B14304727 2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine CAS No. 112537-91-4](/img/structure/B14304727.png)
2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine: is an organic compound belonging to the piperidine class. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tetramethyl groups and a trimethylbenzoyl group. It is used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine typically involves the reaction of 2,2,6,6-Tetramethylpiperidine with 2,4,6-Trimethylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can also occur, especially at the carbonyl group of the trimethylbenzoyl moiety.
Substitution: The compound can participate in substitution reactions, where the trimethylbenzoyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Products include oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound, often with the carbonyl group converted to an alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic processes.
Biology: The compound has applications in biological research, particularly in the study of enzyme mechanisms and protein interactions. It is used as a probe to investigate the activity of certain enzymes.
Medicine: In medicine, the compound is explored for its potential therapeutic properties. It is studied for its ability to interact with specific molecular targets, which could lead to the development of new drugs.
Industry: In the industrial sector, the compound is used in the production of polymers and other materials. It acts as a stabilizer and additive in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The piperidine ring and the trimethylbenzoyl group play crucial roles in these interactions, facilitating binding and subsequent biological effects.
Comparación Con Compuestos Similares
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the trimethylbenzoyl group.
2,2,6,6-Tetramethyl-4-piperidone: Another similar compound with a ketone group instead of the trimethylbenzoyl group.
1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethylpiperidine: A compound with a hydroxyl group, used in different chemical reactions.
Uniqueness: 2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine is unique due to the presence of the trimethylbenzoyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
112537-91-4 |
|---|---|
Fórmula molecular |
C19H29NO2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
(2,2,6,6-tetramethylpiperidin-1-yl) 2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C19H29NO2/c1-13-11-14(2)16(15(3)12-13)17(21)22-20-18(4,5)9-8-10-19(20,6)7/h11-12H,8-10H2,1-7H3 |
Clave InChI |
TUYNUWAYVJFFMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)ON2C(CCCC2(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


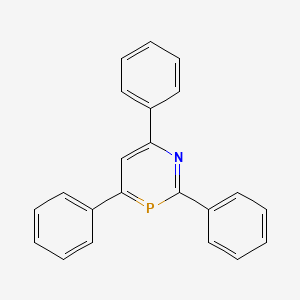
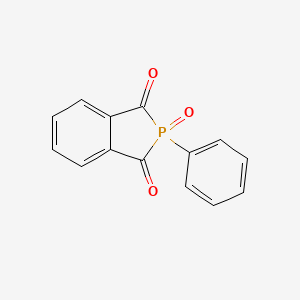
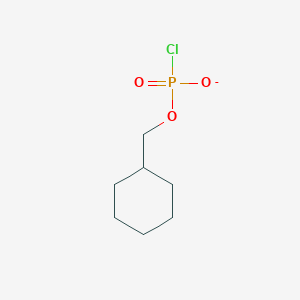
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)

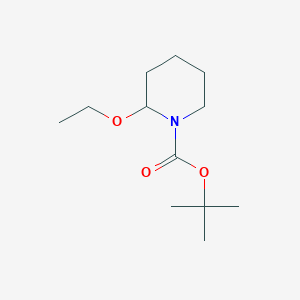
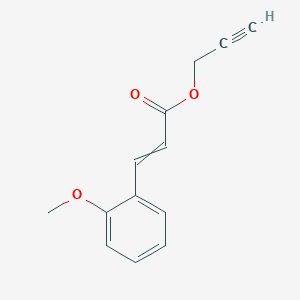
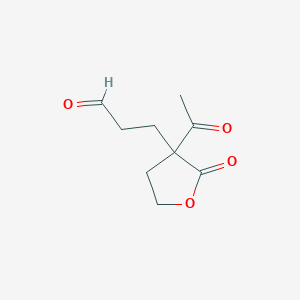
![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)
![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)


